1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a phenylsulfanyl group attached to a butyl chain, which is further connected to a dihydropyridine ring The carboxamide group is attached to the third position of the dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(phenylsulfanyl)butylamine with an appropriate dihydropyridine precursor under suitable reaction conditions. The reaction typically requires the use of a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in medicinal applications, the compound may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby reducing vascular smooth muscle contraction and lowering blood pressure.
Comparison with Similar Compounds
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-Ethyl-4-[4-(phenylsulfanyl)butyl]piperazine: This compound has a similar phenylsulfanyl group but differs in the core structure, which is a piperazine ring instead of a dihydropyridine ring.
Ethyl 1-[4-(phenylsulfanyl)butyl]-4-piperidinecarboxylate: This compound also contains a phenylsulfanyl group but has a piperidine ring and an ester functional group instead of a carboxamide.
Properties
CAS No. |
91698-86-1 |
---|---|
Molecular Formula |
C16H20N2OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(4-phenylsulfanylbutyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H20N2OS/c17-16(19)14-7-6-11-18(13-14)10-4-5-12-20-15-8-2-1-3-9-15/h1-3,6,8-9,11,13H,4-5,7,10,12H2,(H2,17,19) |
InChI Key |
HGUHKNZJVPYKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)CCCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.